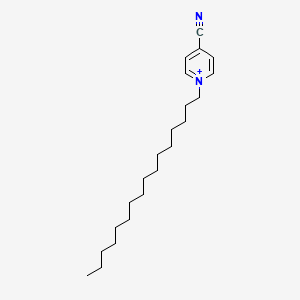![molecular formula C11H8F3NS B14464556 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline CAS No. 66023-22-1](/img/structure/B14464556.png)
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the sulfanyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and trifluoromethylthiol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts. Common catalysts used in this synthesis include palladium and copper salts.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological research.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: Lacks the trifluoromethylsulfanyl group, resulting in lower biological activity.
6-Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the sulfanyl group, affecting its chemical stability.
2-Methyl-6-(trifluoromethyl)quinoline: Similar structure but without the sulfanyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which enhance its chemical stability, biological activity, and versatility in various applications.
Propiedades
Número CAS |
66023-22-1 |
|---|---|
Fórmula molecular |
C11H8F3NS |
Peso molecular |
243.25 g/mol |
Nombre IUPAC |
2-methyl-6-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C11H8F3NS/c1-7-2-3-8-6-9(16-11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 |
Clave InChI |
UXAGQADZKPRJBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)









